Product packaging for disodium;benzene-1,3-diolate(Cat. No.:CAS No. 6025-45-2)

disodium;benzene-1,3-diolate

Cat. No.: B1598820
CAS No.: 6025-45-2
M. Wt: 154.07 g/mol
InChI Key: CHBGPSMCICHVTB-UHFFFAOYSA-L
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Description

Disodium;benzene-1,3-diolate is a useful research compound. Its molecular formula is C6H4Na2O2 and its molecular weight is 154.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Na2O2 B1598820 disodium;benzene-1,3-diolate CAS No. 6025-45-2

Properties

IUPAC Name

disodium;benzene-1,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2.2Na/c7-5-2-1-3-6(8)4-5;;/h1-4,7-8H;;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBGPSMCICHVTB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Na2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108-46-3 (Parent)
Record name 1,3-Benzenediol, sodium salt (1:2)
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DSSTOX Substance ID

DTXSID50890610
Record name 1,3-Benzenediol, sodium salt (1:2)
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Molecular Weight

154.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6025-45-2
Record name 1,3-Benzenediol, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediol, sodium salt (1:2)
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URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediol, sodium salt (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Academic Context and Research Significance of Disodium;benzene 1,3 Diolate

Historical Perspectives in Aromatic Diolate Chemistry

The field of aromatic chemistry traces its origins to the 18th and 19th centuries when scientists first isolated a class of compounds from natural sources like resins and plants, many of which possessed distinct, often pleasant, odors. aromaticsonline.euutdallas.eduopenaccessjournals.com This characteristic led to their classification as "aromatic." wikipedia.orgdokumen.pub The parent aromatic compound, benzene (B151609), with its unusual 1:1 carbon-to-hydrogen ratio, presented a significant structural puzzle to early organic chemists. utdallas.edu A major breakthrough occurred in 1865 when Friedrich August Kekulé proposed the ring-like structure of benzene, featuring alternating single and double bonds. aromaticsonline.euwikipedia.org

The understanding of aromaticity was further refined in the 20th century. The concept evolved to describe chemical properties rather than scent, focusing on compounds that, like benzene, tended to undergo substitution reactions rather than addition reactions. aromaticsonline.euwikipedia.org In 1931, Erich Hückel developed a rule based on the number of π-electrons to distinguish aromatic compounds, providing a theoretical foundation for their characteristic stability. aromaticsonline.eu

Within this context, aromatic diolates, derived from dihydroxybenzenes like resorcinol (B1680541) (1,3-dihydroxybenzene), gained importance. Resorcinol itself was recognized for its high reactivity, particularly in reactions with formaldehyde (B43269) to produce condensation products, laying the groundwork for the development of resorcinol-formaldehyde resins. guidechem.com The chemistry of its corresponding diolate, disodium (B8443419);benzene-1,3-diolate, builds upon this foundational knowledge, exploring the reactivity of the deprotonated form in various chemical transformations.

Contemporary Relevance in Advanced Chemical Research

In modern chemical research, disodium;benzene-1,3-diolate is primarily valued as a reactive intermediate and a building block in organic synthesis. lookchem.com Its contemporary relevance is demonstrated across several specialized areas:

Polymer Chemistry: The compound has been employed as an initiator in the anionic ring-opening polymerization of monomers like propylene (B89431) oxide. researchgate.net Research in this area investigates how the structure of the aromatic diolate initiator influences the molecular weight distribution and polydispersity of the resulting polyether polyols. researchgate.net For instance, oligomers initiated with di-potassium resorcinolate showed a more polydisperse molecular weight distribution compared to those initiated with di-potassium ethylene (B1197577) glycolate. researchgate.net

Synthesis of Complex Molecules: Disodium resorcinolate serves as a nucleophile in the synthesis of more complex molecules. Researchers have attempted to use it in the synthesis of macrocyclic pincer ligands, which are important in organometallic chemistry and catalysis. rsc.orgrsc.org These studies, even when unsuccessful, provide valuable insight into the reactivity and steric limitations of the diolate. rsc.orgrsc.org

Biochemical Research: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions. Specifically, its interaction with oxidoreductases has been a subject of interest, helping to elucidate metabolic pathways that involve phenolic compounds.

Industrial Precursor: On an industrial scale, it functions as an intermediate in the manufacturing of various products, including certain dyes, resins, and adhesives, where its chemical stability is an asset.

Fundamental Research Questions Pertaining to this compound

Despite its applications, the full potential of this compound in research remains partially untapped, with some literature describing its specific applications as underexplored. This leads to several fundamental research questions that continue to drive investigation into its properties and reactivity.

One primary area of research involves defining the scope and limitations of its utility in complex organic synthesis. For example, documented attempts to synthesize specific pincer ligands using disodium resorcinolate were unsuccessful, highlighting an incomplete understanding of its reaction mechanisms and compatibility with various substrates and conditions. rsc.orgrsc.org These outcomes prompt further investigation into the nucleophilic and basic properties of the diolate to better predict its behavior in intricate synthetic pathways.

Another fundamental question relates to its role in polymerization. The observation that the choice of an aromatic diolate initiator affects the properties of the final polymer raises questions about the structure-property relationships at play. researchgate.net Researchers are actively exploring how the rigidity of the aromatic ring and the positioning of the olate groups in initiators like disodium resorcinolate influence the kinetics of polymerization and the architecture of the resulting polymers. researchgate.net

Furthermore, the compound undergoes various chemical reactions, including oxidation to quinones and partial hydrogenation to dihydroresorcinol. A deeper understanding of the selectivity and control of these transformations is a continuing research goal, aiming to harness this reactivity for targeted synthetic applications.

Area of ResearchSpecific Application of this compoundResearch Findings and Questions
Polymer Chemistry Initiator for anionic ring-opening polymerization of propylene oxide. researchgate.netThe resorcinolate initiator led to polymers with a broad molecular weight distribution, prompting questions about how initiator structure controls polymer properties. researchgate.net
Organometallic Synthesis Nucleophile in the attempted synthesis of macrocyclic POCOP pincer ligands. rsc.orgrsc.orgThe reaction was unsuccessful, raising fundamental questions about the compound's reactivity and steric hindrance in complex multi-step syntheses. rsc.orgrsc.org
Biochemical Studies Substrate for studying enzyme-catalyzed reactions. Used to probe the activity of oxidoreductases and understand metabolic pathways involving phenolic compounds.
Synthetic Chemistry Intermediate in various chemical reactions. Known to undergo oxidation and reduction, but further research is needed to fully control these transformations for synthetic purposes.

Advanced Synthetic Methodologies for Disodium;benzene 1,3 Diolate and Its Precursors

Industrial-Scale Preparation Routes for 1,3-Benzenediol (Resorcinol) Precursor

Commercial production of resorcinol (B1680541) is dominated by two primary routes: the more modern Hock rearrangement process and the traditional sulfonation-based method. who.int These processes begin with benzene (B151609) as the fundamental feedstock and are employed by a few specialized chemical plants globally. who.intwikipedia.org

The contemporary method for resorcinol synthesis is analogous to the cumene (B47948) process used for phenol (B47542) production. wikipedia.org This route involves the dialkylation of benzene with propylene (B89431) to form 1,3-diisopropylbenzene (B165221) (m-DIPB). wikipedia.orgchemistryscl.com The m-DIPB is then subjected to oxidation to generate a dihydroperoxide intermediate. lookchem.com This intermediate undergoes an acid-catalyzed cleavage, known as the Hock rearrangement, to yield resorcinol and acetone (B3395972) as co-products. wikipedia.orgwikipedia.orggoogleapis.com

The key steps in this process are:

Alkylation: Benzene is reacted with propylene in a Friedel-Crafts alkylation to produce m-diisopropylbenzene. google.com

Oxidation: The m-DIPB is oxidized with air or oxygen under anhydrous, non-alkaline conditions to form m-diisopropylbenzene dihydroperoxide (DHP) and m-diisopropylbenzene hydroxyhydroperoxide (HHP). googleapis.comgoogle.com

Cleavage (Hock Rearrangement): The dihydroperoxide is decomposed in the presence of an acid catalyst, such as boron trifluoride, ferric chloride, or stannic chloride, to produce resorcinol and acetone. googleapis.comgoogle.com

While efficient, this process presents challenges, including the formation of a greater number of byproducts and slower reaction rates compared to the single hydroperoxide group in the standard cumene process. lookchem.com The separation and purification of resorcinol from the reaction mixture are critical final steps. googleapis.com

Table 1: Key Stages of the Hock Rearrangement Process for Resorcinol
StageReactantsKey IntermediateProductsCatalyst/Conditions
AlkylationBenzene, Propylene1,3-Diisopropylbenzene (m-DIPB)-Acid Catalyst (e.g., Friedel-Crafts)
Oxidationm-DIPB, Oxygenm-Diisopropylbenzene Dihydroperoxide (DHP)-Anhydrous, non-alkaline, 85-95°C googleapis.com
CleavageDHPResonance-stabilized carbocationResorcinol, AcetoneAcid catalyst (e.g., H₂SO₄, BF₃) wikipedia.orggoogleapis.com

The "classical" route to resorcinol involves the sulfonation of benzene. who.int This method has been largely superseded due to significant environmental drawbacks, primarily the co-generation of substantial sulfur-containing waste. wikipedia.org The process begins with the disulfonation of benzene using fuming sulfuric acid to produce benzene-1,3-disulfonic acid. lookchem.combritannica.com This intermediate is then fused with an alkali, such as caustic soda (sodium hydroxide), at high temperatures (approximately 300°C). lookchem.com

This alkaline fusion step initially yields the disodium (B8443419) salt of resorcinol (disodium;benzene-1,3-diolate). lookchem.com To obtain resorcinol, the excess alkali in the melt's aqueous solution is neutralized with an acid like sulfuric acid. lookchem.com This acidification process, however, generates sodium sulfite (B76179) from the primary reaction and additional sodium sulfate (B86663), contributing to the high volume of inorganic salt byproducts. lookchem.comgoogle.com

Purity optimization strategies for this route focus on efficiently separating the crude resorcinol from the highly saline aqueous solution. lookchem.com This is typically achieved through extraction with an organic solvent, followed by purification via vacuum distillation. lookchem.com An advancement known as the Hoechst process involved reacting benzene and sulfur trioxide directly in a melt of m-benzenedisulfonic acid, which shortened the process by one step and reduced the amount of sodium sulfate in the final product. lookchem.com

Table 2: Comparison of Industrial Resorcinol Synthesis Routes
FeatureHock Rearrangement ProcessSulfonation-Based Process
Primary FeedstockBenzene, Propylene wikipedia.orgBenzene, Fuming Sulfuric Acid britannica.com
Key Intermediate1,3-Diisopropylbenzene Dihydroperoxide lookchem.comBenzene-1,3-disulfonic acid lookchem.com
Major Co-product(s)Acetone wikipedia.orgSodium Sulfate, Sodium Sulfite lookchem.com
Primary AdvantageHigher atom economy, valuable co-productWell-established, traditional method
Primary DisadvantageComplex byproducts, lower reaction rate vs. cumene process lookchem.comLarge volume of inorganic waste wikipedia.org

Laboratory-Scale Synthesis and Mechanistic Insights into this compound Formation

In a laboratory setting, the synthesis of this compound and its resorcinol precursor can be achieved through various methods, offering insights into the compound's reactivity.

The formation of this compound from resorcinol is a straightforward acid-base neutralization reaction. Resorcinol, being a phenol derivative, possesses two acidic hydroxyl groups (pKa ≈ 9.15). wikipedia.org These protons can be readily abstracted by a strong base.

The reaction involves treating an aqueous or alcoholic solution of resorcinol with two equivalents of a strong sodium base, most commonly sodium hydroxide (B78521) (NaOH). The hydroxide ions deprotonate both phenolic hydroxyl groups to yield the this compound and two molecules of water. This reaction is rapid and typically proceeds to completion due to the significant difference in acidity between the phenolic protons and water.

Several alternative laboratory-scale routes exist for the synthesis of the resorcinol precursor, which can then be neutralized to form the disodium salt. These methods often start from other substituted benzene derivatives:

From m-Phenylenediamine: 1,3-Diaminobenzene (m-phenylenediamine) can be converted to resorcinol. cnchemshop.com The process involves diazotization of the diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is subsequently hydrolyzed to yield resorcinol. cnchemshop.comchemicalbook.com

From 3-Aminophenol: A similar strategy involves the diazotization of 3-aminophenol, followed by hydrolysis of the resulting diazonium salt to replace the amino group with a hydroxyl group, forming resorcinol. wikipedia.org

From m-Dinitrobenzene: This pathway first requires the catalytic reduction of 1,3-dinitrobenzene (B52904) to m-phenylenediamine, typically using a catalyst like palladium on carbon. cnchemshop.com The resulting diamine is then converted to resorcinol via the diazotization and hydrolysis sequence described above. cnchemshop.com

From 1,3-Cyclohexanedione: An alternative approach involves the dehydrogenation of 1,3-cyclohexanedione. google.com This reaction can be performed using a palladium black catalyst at elevated temperatures to establish the aromatic ring of resorcinol. google.com

Regioselective Derivatization Strategies for this compound Analogues

The benzene ring of resorcinol and its disodium salt is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two hydroxyl groups. This high reactivity can be harnessed for the regioselective synthesis of various analogues. The formation of the disodium salt further enhances this reactivity by creating strongly activating phenoxide ions. britannica.com

One prominent example of regioselective derivatization is the Pechmann condensation . In this reaction, resorcinol condenses with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst (e.g., sulfuric acid) to form substituted coumarins (specifically, 7-hydroxy-4-methylcoumarin). researchgate.netslideshare.net The reaction proceeds with high selectivity, demonstrating a controlled derivatization pathway.

Other regioselective strategies include:

Friedel-Crafts Alkylation: This reaction can introduce alkyl groups onto the resorcinol ring, although controlling the position and degree of substitution can be challenging due to the ring's high activation. researchgate.net

Nitration: Treatment of resorcinol with concentrated nitric and sulfuric acids leads to the formation of trinitroresorcinol (styphnic acid), an explosive, demonstrating the exhaustive substitution possible on the activated ring. wikipedia.org

These derivatization strategies allow for the synthesis of a wide range of resorcinol analogues, where functional groups are added at specific positions relative to the two hydroxyl groups, enabling the creation of molecules with tailored properties.

Functionalization via C–H Activation and Electrophilic Substitution

The functionalization of benzene-1,3-diol (resorcinol), the direct precursor to this compound, is a cornerstone of synthetic organic chemistry, providing pathways to a diverse array of valuable derivatives. The benzene-1,3-diol framework is highly activated towards substitution due to the electron-donating nature of the two hydroxyl groups. These groups increase the electron density of the aromatic ring, making it significantly more reactive than benzene towards electrophiles. patsnap.com The hydroxyl groups are powerful ortho, para-directors, activating the C2, C4, and C6 positions. Consequently, functionalization predominantly occurs at these sites. Advanced synthetic strategies, including classical electrophilic aromatic substitution and modern transition-metal-catalyzed C–H activation, offer precise control over the introduction of new functional groups.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing the resorcinol core. The high reactivity of the ring allows these reactions to often proceed under milder conditions than those required for less activated aromatic compounds. Key EAS reactions include acylation, carboxylation, and halogenation.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring, typically using an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org In the case of the highly reactive resorcinol, weaker catalysts or even heterogeneous solid acid catalysts can be employed, aligning with green chemistry principles. future4200.comresearchgate.net The acylation of resorcinol with acetic acid, for instance, yields 2',4'-dihydroxyacetophenone (B118725) (resoacetophenone), a commercially important intermediate. researchgate.net Studies have explored various solid acid catalysts to facilitate this transformation, minimizing the waste associated with traditional homogeneous catalysts like aluminum chloride. researchgate.nettandfonline.com The primary product is the result of substitution at the C4 position, driven by the directing effects of the two hydroxyl groups.

Carboxylation: The Kolbe-Schmitt reaction is a classic example of electrophilic substitution on a phenoxide. In the context of resorcinol, carboxylation using potassium bicarbonate in an aqueous medium under reflux conditions can selectively produce β-resorcylic acid (2,4-dihydroxybenzoic acid). acs.org The prevalence of this isomer over the γ-resorcylic acid (2,6-dihydroxybenzoic acid) is attributed to steric hindrance; the 1,2,3-trisubstituted product is sterically disfavored compared to the 1,2,4-trisubstituted isomer. acs.org

Halogenation: The reaction of benzene-1,3-diol with halogens such as chlorine or bromine proceeds readily without a catalyst, which is required for the halogenation of benzene itself. libretexts.org This highlights the high nucleophilicity of the resorcinol ring. The reaction leads to the substitution of hydrogen atoms at the activated ortho and para positions.

ReactionReagent(s)Catalyst/ConditionsMajor ProductYieldReference(s)
AcylationAcetic AcidAmberlyst-36 (Ion Exchange Resin), 120 °C2',4'-Dihydroxyacetophenone~70% future4200.com
AcylationPhenylacetyl ChlorideFe³⁺-K10 Montmorillonite Clay1-(2,4-dihydroxyphenyl)-2-phenylethanone30% tandfonline.com
CarboxylationPotassium Bicarbonate (KHCO₃)Aqueous Refluxβ-Resorcylic Acid>50% acs.org

Functionalization via C–H Activation

Transition-metal-catalyzed carbon-hydrogen (C–H) activation has emerged as a powerful and atom-economical tool for the functionalization of arenes, including phenol derivatives. rsc.orgrsc.org These methods allow for the direct conversion of C–H bonds into C–C, C–O, or C–N bonds, often with high regioselectivity, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov For phenols, the hydroxyl group can serve as an endogenous directing group, guiding the metal catalyst to an adjacent ortho C–H bond. rsc.org

Palladium-catalyzed reactions are particularly prominent in this field. nih.govrsc.org Strategies have been developed for the ortho-selective arylation, alkenylation, and alkylation of phenols. rsc.orgelsevierpure.com For example, palladium-catalyzed aerobic oxidative carbonylation of phenols using molecular oxygen as the oxidant can produce p-hydroxybenzoates. nih.gov While this demonstrates para-selectivity, many C-H activation methods for phenols are ortho-selective due to the directing effect of the hydroxyl group. The meta-hydroxyl group in resorcinol derivatives has been shown to facilitate orthopalladation, a key C-H activation step, indicating its potential to direct functionalization. nih.gov

A significant challenge in the C–H functionalization of free phenols is achieving selectivity, as O–H insertion or O-functionalization can compete with the desired C–H functionalization. rsc.org However, careful selection of ligands, oxidants, and reaction conditions can provide precise control. For instance, a palladium-catalyzed regioselective C-H bond allylic alkylation of electron-rich phenols with 1,3-dienes has been developed, showing high precision for the ortho C-H bond. nih.gov

Reaction TypeSubstrate TypeReagent(s)Catalyst SystemConditionsProduct TypeReference(s)
Allylic AlkylationElectron-rich Phenols1,3-DienesPd(OAc)₂ / dppfToluene, 110 °Cortho-Allylated Phenols nih.gov
ArylationPhenolsAryl HalidesPd(OAc)₂ / LigandAdditive, Solvent, Heatortho-Arylated Phenols rsc.org
CarbonylationPhenolsCarbon Monoxide (CO)Pd(OAc)₂ / LigandO₂ (oxidant), Solventpara-Hydroxybenzoates nih.gov
OlefinationPhenolsAlkenesRu-H ComplexDehydrative Couplingortho-Alkylated Phenols researchgate.net

Chemical Reactivity and Reaction Mechanisms of Disodium;benzene 1,3 Diolate

Oxidative Transformations and Mechanistic Pathways

The electron-rich nature of disodium (B8443419);benzene-1,3-diolate makes it susceptible to oxidation. The mechanistic pathways of these transformations often involve the formation of highly reactive intermediates.

While specific studies detailing the oxidation of disodium;benzene-1,3-diolate are not extensively documented, the oxidation of similar dihydroxybenzene and p-phenylenediamine (PPD) compounds is well-established and provides a strong basis for understanding its behavior. The oxidation process is believed to proceed through the formation of semiquinone radicals, ultimately leading to quinone species.

The proposed mechanism involves the removal of electrons from the diolate. This oxidation can be initiated by chemical oxidants or atmospheric oxygen, particularly in alkaline solutions. The process likely results in the formation of a quinonoid structure, characterized by a diketone within the six-membered ring. For instance, the oxidation of the related compound 4,5-dihydroxybenzene-1,3-disulfonate (Tiron) in alkaline solution with atmospheric oxygen yields a yellow-colored substance presumed to be the corresponding quinone echemi.com. Computational studies on similar aromatic compounds, like PPDs, show that electron-donating groups activate the aromatic ring for reactions with oxidants like ozone, leading to hydroxylated intermediates that are further oxidized to quinones wikipedia.orgbohrium.comthieme-connect.com. This direct interaction between an oxidant and the activated aromatic ring is a key step in the formation of the quinone wikipedia.orgbohrium.comthieme-connect.com.

Reductive Pathways and Hydrogenation Products

This compound can undergo reduction, most notably through catalytic hydrogenation, to yield saturated ring structures. This process is of significant industrial importance for the synthesis of valuable chemical intermediates.

A primary product of the reduction of this compound is dihydroresorcinol, known systematically as 1,3-cyclohexanedione. This transformation is achieved through the semi-hydrogenation of the aromatic ring. The industrial synthesis typically involves the hydrogenation of an aqueous solution of resorcinol (B1680541) that has been neutralized with sodium hydroxide (B78521), thus forming the disodium diolate in situ.

The reaction is carried out under specific conditions of temperature and pressure, utilizing a catalyst. Common catalysts for this process include Raney nickel and palladium on carbon (Pd/C). For example, a solution of resorcinol and sodium hydroxide can be hydrogenated using a Raney nickel catalyst at a temperature of 50°C and a hydrogen pressure of 1000–1500 psi for 10 to 12 hours. Another method involves hydrogenation at 120°C and 5 MPa pressure nih.gov. Optimized conditions using a Pd/C catalyst have been identified as a hydrogen pressure of 2 MPa and a reaction temperature of 353 K (80°C) youtube.com. Following the hydrogenation, the reaction mixture is acidified to yield the final product, 1,3-cyclohexanedione nih.govfrancis-press.com. Transfer hydrogenation, using sodium formate as a hydrogen donor and a 5% Pd/C catalyst, has also been shown to be an effective method for producing 1,3-cyclohexanedione from resorcinol study.com.

Parameter Condition 1 Condition 2 Condition 3
Starting Material Resorcinol/NaOH SolutionResorcinol/NaOH SolutionResorcinol
Catalyst Raney Nickel or UOP CatalystPd/C5% Pd/C
Hydrogen Source H₂ GasH₂ GasSodium Formate
Pressure 1000–1500 psi2 MPaNot Applicable
Temperature 50°C353 K (80°C)Not specified
Product Dihydroresorcinol1,3-Cyclohexanedione1,3-Cyclohexanedione
Yield 85-95%94.2% selectivity82.1%

This table presents data from various studies on the synthesis of Dihydroresorcinol.

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The two oxide (-O⁻) substituents on the benzene ring of this compound are powerful activating groups for electrophilic aromatic substitution (EAS). These groups dramatically increase the nucleophilicity of the aromatic ring, making it highly reactive towards electrophiles, often reacting much faster than benzene itself ankara.edu.trresearchgate.netguidechem.com.

The general mechanism for EAS involves a two-step process. In the first, rate-determining step, the electrophile attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex acs.orgwikipedia.orgmasterorganicchemistry.com. In the second, fast step, a proton is removed from this intermediate, restoring the aromaticity of the ring and yielding the substituted product masterorganicchemistry.com.

The reactivity and orientation of electrophilic aromatic substitution are profoundly influenced by the substituents already present on the benzene ring youtube.com. The oxide groups in this compound exert their influence through two primary electronic effects: the inductive effect and the resonance effect.

Inductive Effect: Oxygen is more electronegative than carbon, so it exerts an electron-withdrawing inductive effect (-I) through the sigma bond, which would typically deactivate the ring.

Resonance Effect: The lone pairs of electrons on the oxygen atoms can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect (+R) is significantly stronger than the inductive effect guidechem.com.

This powerful +R effect greatly increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituents. This increased nucleophilicity makes the ring highly "activated" towards attack by electrophiles researchgate.net. The delocalization of the negative charge from the oxygen atoms stabilizes the positive charge of the arenium ion intermediate, lowering the activation energy of the reaction and thus increasing the reaction rate guidechem.com.

Furthermore, the resonance effect directs incoming electrophiles to specific positions. For this compound, the two oxide groups are in a meta relationship. Each group directs incoming electrophiles to its ortho and para positions. This results in a strong directing effect to the C2, C4, and C6 positions, with the C4 and C6 positions being equivalent. The C2 position is ortho to both oxide groups, and the C4/C6 positions are ortho to one and para to the other, making these sites highly activated for substitution.

Substituent Group Effect on Reactivity Directing Influence Primary Electronic Effect
Oxide (-O⁻)Strongly ActivatingOrtho, Para+R (Resonance Donation)

This table summarizes the substituent effects of the oxide groups on the benzene ring.

Other Characteristic Reactions of Benzene Diolates

In addition to the reactions above, the diolate's high nucleophilicity allows it to participate in several other characteristic transformations, particularly those involving attack by the phenoxide oxygen or the activated aromatic ring.

Kolbe-Schmitt Reaction (Carboxylation): This reaction involves the electrophilic addition of carbon dioxide to the phenoxide. When this compound (formed in situ from resorcinol and a base like potassium bicarbonate) is heated under CO₂ pressure, carboxylation occurs primarily at the highly activated C4 position to yield 2,4-dihydroxybenzoic acid nih.govyoutube.com. The reaction's selectivity and efficiency can be influenced by the choice of base, temperature, and pressure nih.govstudy.com.

Williamson Ether Synthesis (O-Alkylation): The nucleophilic oxide ions of the diolate can react with alkyl halides via an Sₙ2 mechanism to form ethers. This reaction is a standard method for preparing ethers and can be used to introduce alkyl groups onto the oxygen atoms of the diolate, forming resorcinol ethers guidechem.com. The success of the reaction depends on using a primary alkyl halide to avoid competing elimination reactions.

Condensation Reactions: The activated ring of the diolate can participate in condensation reactions with various reagents. For example, it condenses with acid chlorides in the presence of a dehydrating agent like zinc chloride to form oxyketones, such as resacetophenone youtube.com. It also undergoes condensation with sodium acetoacetate in an alcoholic solution to form 4-methylumbelliferone, a fluorescent compound youtube.com. Another characteristic reaction involves heating with chloroform and sodium hydroxide, which produces an intense deep-red color wikipedia.org.

Coordination Chemistry of Disodium;benzene 1,3 Diolate

Ligand Properties and Coordination Modes of the Benzene-1,3-diolate Moiety

The benzene-1,3-diolate ligand, derived from the deprotonation of resorcinol (B1680541) (1,3-dihydroxybenzene), is a versatile building block in coordination chemistry. hmdb.ca Its coordination behavior is primarily dictated by the two negatively charged oxygen atoms. Upon complexation with a metal ion, the proton of the hydroxyl groups is lost, and the ligand coordinates as a dianion. sphinxsai.com Infrared (IR) spectroscopy is a key tool for confirming this, as the characteristic O-H stretching vibration found in the free resorcinol molecule is absent in the spectra of its metal complexes, indicating deprotonation and subsequent coordination between the metal and the phenoxide oxygen. repec.orgresearchgate.net

The benzene-1,3-diolate moiety can adopt several coordination modes, which influences the final structure of the resulting metal complex. It can function as:

A chelating ligand: where both oxygen atoms bind to a single metal center, forming a stable six-membered ring.

A bridging ligand: where the two oxygen atoms bind to two different metal centers, facilitating the formation of polynuclear complexes or extended one-, two-, or three-dimensional networks like coordination polymers. researchgate.net

Resorcinol and its derivatives can act as bidentate or polydentate ligands, coordinating to metal ions through these oxygen donors. researchgate.netresearchgate.net The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction stoichiometry, the solvent system, and the presence of other ancillary ligands.

Synthesis and Structural Characterization of Metal Complexes with Disodium (B8443419);benzene-1,3-diolate

A variety of transition metal complexes involving the benzene-1,3-diolate (resorcinolate) ligand have been synthesized and characterized. The synthesis typically involves the reaction of a metal salt with resorcinol, often in the presence of a base to facilitate deprotonation, or by directly using a salt like disodium;benzene-1,3-diolate.

Studies have reported the synthesis of complexes with first-row transition metals. For instance, a dianionic manganese(II) complex with the formula (Na[Mn(HR)₃]·3/2H₂O), where HR⁻ represents the resorcinolate monoanion, was prepared and characterized as having a tetrahedral geometry. researchgate.net Similarly, a chromium(III) complex, Na₃[Cr(HR)₄Cl₂], was synthesized and proposed to have an octahedral geometry. researchgate.net Other research has focused on complexing derivatives of resorcinol, such as 4-acetylresorcinol, with metals like Cr³⁺, Mn²⁺, Fe²⁺, and Co²⁺. repec.orgresearchgate.net

Characterization of these complexes relies on a combination of analytical techniques.

Elemental Analysis helps in determining the empirical formula and the ligand-to-metal stoichiometry. sphinxsai.comnih.gov

Infrared (IR) Spectroscopy confirms the coordination of the ligand by showing the disappearance of the phenolic O-H band and the appearance of new bands corresponding to metal-oxygen (M-O) vibrations. researchgate.netresearchgate.net

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and helps in inferring the coordination geometry around the metal center. researchgate.net

Molar Conductivity Measurements are used to determine whether the complexes are electrolytic or non-electrolytic in nature. researchgate.netresearchgate.netnih.gov

Magnetic Susceptibility Measurements help in determining the oxidation state and spin state of the central metal ion. nih.gov

The following table summarizes the characteristics of some reported metal complexes involving resorcinol or its derivatives.

Metal IonLigandProposed GeometryCharacterization MethodsRef
Cr(III)ResorcinolateOctahedralElemental Analysis, Molar Conductance, IR Spectroscopy researchgate.net
Mn(II)ResorcinolateTetrahedralElemental Analysis, Molar Conductance, IR, UV-Vis researchgate.net
Co(II)4-Acetylresorcinol-IR Spectroscopy, GC/MS repec.orgresearchgate.net
Ni(II)Resorcinol-based Schiff baseOctahedralElemental Analysis, Molar Conductance, IR, UV-Vis, Mass Spec nih.gov
Cu(II)Resorcinol-based Schiff baseOctahedralElemental Analysis, Molar Conductance, IR, UV-Vis, Mass Spec nih.gov

This compound in Coordination Polymer (CP) and Metal-Organic Framework (MOF) Synthesis

The ability of the benzene-1,3-diolate ligand to act as a bridging unit makes it a suitable candidate for the construction of extended structures like Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). mdpi.com These materials are formed through the self-assembly of metal ions (nodes) and organic ligands (linkers). rsc.org The rigid nature of the benzene (B151609) ring in the diolate ligand is a desirable feature for creating robust and potentially porous frameworks.

While research on CPs and MOFs using the simple benzene-1,3-diolate ligand is emerging, more complex derivatives like resorcin sphinxsai.comarenes have been successfully used to create microporous MOFs. For example, a resorcin sphinxsai.comarene ligand functionalized with twelve carboxylate groups was used to synthesize two different 3D microporous Co(II)-based MOFs. mdpi.com These structures exhibit open channels and high surface areas, demonstrating the potential of resorcinol-based building blocks in creating functional porous materials. mdpi.com

The design of porous coordination polymers (PCPs) or MOFs is guided by principles of crystal engineering, where the final architecture is determined by the molecular information stored in the building blocks—the metal ions and the organic linkers. researchgate.netfgcu.edu Key design principles relevant to using ligands like benzene-1,3-diolate include:

Ligand Rigidity: Rigid or semi-rigid ligands are generally preferred because they provide predictability and stability to the resulting framework, whereas flexible ligands often lead to amorphous products. nih.gov The benzene-1,3-diolate ligand, with its rigid phenyl backbone, fits this criterion.

Solvent and Template Effects: Solvents can play a significant role in the formation of PCPs. They can act as templates for constructing the framework, influence the final structure, and prevent the interpenetration of networks, which can reduce porosity. nih.gov

Functionalization of Linkers: Introducing functional groups onto the organic linker can modify the pore environment, tune the properties of the material (e.g., for selective gas adsorption), and alter its chemical reactivity. rsc.org

Based on the available search results, there is limited specific information on the role of this compound or other oxygen-donor polyphenol ligands in modulating the thermoelectric properties of organometallic coordination polymers. Research in this area has predominantly focused on organometallic coordination polymers (OMCPs) constructed with sulfur-based ligands, such as tetrathiolates, which can form highly conductive materials. ucl.ac.uknih.govucl.ac.ukresearchgate.net The design of thermoelectric OMCPs can be tuned by modifying the organic ligands, which can alter the electronic structure and backbone geometry of the polymer, thereby influencing properties like the Seebeck coefficient and electrical conductivity. ucl.ac.uknih.gov However, direct analogues using oxygen-based diolate linkers for thermoelectric applications are not well-documented in the provided sources.

The structural diversity of coordination polymers arises from the versatility of the coordination bonds and the flexibility of the self-assembly process. researchgate.netfgcu.edu Even when using the same metal and ligand building blocks, different structures can be obtained by varying synthetic conditions such as temperature, solvent, and reactant concentrations. rsc.org

The use of ancillary or auxiliary ligands in conjunction with the primary bridging ligand is a common strategy to create structural diversity. rsc.org These additional ligands can modify the coordination environment of the metal ion, leading to different network dimensionalities (e.g., 1D chains, 2D layers, or 3D frameworks). For example, the reaction of a metal ion with a primary dicarboxylate ligand in the presence of different N-donor ligands can result in coordination polymers with completely different topologies. researchgate.net

This principle is demonstrated in the synthesis of Co(II)-based MOFs using a resorcin sphinxsai.comarene ligand. By changing the cobalt salt and solvent system (from Co(BF₄)₂ in DMA/H₂O to CoCl₂ in DMF/H₂O), two distinct 3D framework structures with different channel sizes and topologies were synthesized from the same ligand. mdpi.com This highlights how subtle changes in the synthetic approach can direct the self-assembly process towards different, unique crystalline architectures.

Organometallic Reactivity Involving this compound Ligands

Organometallic reactivity involving the benzene-1,3-diolate ligand can be viewed from two perspectives: the reaction of organometallic precursors with the diolate to form new complexes, and the subsequent reactivity of the coordinated diolate ligand itself. Organometallic compounds of electropositive metals are often strong nucleophiles and reducing agents. libretexts.orglibretexts.org

A key area of reactivity is electropolymerization. A study on a chromium(III) resorcinolate complex, Na₃[Cr(HR)₄Cl₂], demonstrated that the complex could be electropolymerized on a glassy carbon electrode. researchgate.net Cyclic voltammetry studies showed that the complex undergoes an irreversible electrochemical process, and repeated potential scans led to the formation of a redox-active polymer film on the electrode surface. researchgate.net This indicates that the coordinated resorcinolate ligand retains electrochemical activity that can be harnessed to create new materials. The resulting polymer-modified electrode showed enhanced conductivity compared to the un-modified electrode, suggesting the material could be useful for electrochemical applications. researchgate.net

The coordination of the diolate ligand to a metal center can also influence the reactivity of the aromatic ring. In general, coordination to an electron-withdrawing metal center can make the arene ring more susceptible to nucleophilic attack, while coordination to an electron-rich metal can facilitate electrophilic attack. utc.edutudublin.ie These principles, common in organometallic chemistry, suggest that the chemical properties of the benzene-1,3-diolate ligand can be significantly modulated upon coordination, opening avenues for its use in catalysis or as a platform for further functionalization. nih.gov

Information regarding the coordination chemistry of metalloporphyrin complexes with this compound is not available in the public domain based on current scientific literature.

Extensive searches for the synthesis, characterization, and catalytic applications of metalloporphyrin complexes specifically involving the this compound ligand did not yield any relevant research findings. The existing literature on metalloporphyrin diolate complexes focuses on other diolate ligands, such as those derived from pinacol (B44631) or hydrobenzoin. iastate.edu Similarly, while the catalytic applications of various metalloporphyrin complexes in homogeneous and heterogeneous catalysis and small molecule activation are widely documented, there is no specific information available concerning systems that incorporate the benzene-1,3-diolate ligand. acs.orgresearchgate.netnih.govvu.nl

Therefore, it is not possible to provide an article on the "" with metalloporphyrins as requested, due to the absence of published scientific data on this specific topic.

Role of Disodium;benzene 1,3 Diolate in Polymer and Advanced Materials Science

Utilization as an Intermediate in Dyes and Resins Production

Disodium (B8443419);benzene-1,3-diolate is a key intermediate in the production of various dyes and resins, primarily due to the high reactivity of the resorcinol (B1680541) moiety. The presence of two hydroxyl groups on the benzene (B151609) ring activates the aromatic ring, making it highly susceptible to electrophilic substitution reactions, which are fundamental to the synthesis of many organic colorants and polymers.

In the synthesis of azo dyes , disodium;benzene-1,3-diolate, often formed in situ by dissolving resorcinol in an alkaline medium like sodium hydroxide (B78521), acts as a coupling component. nih.govwikipedia.org The diazonium salt, the other essential component in azo dye synthesis, reacts with the activated aromatic ring of the resorcinolate to form the characteristic azo bond (-N=N-), which is a chromophore responsible for the color of the dye. nih.govwikipedia.org The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt. nih.gov The specific color of the resulting dye can be tuned by modifying the substituents on the diazonium salt and the coupling component. nih.gov

The compound also plays a crucial role in the production of resorcinol-formaldehyde (RF) resins . These are thermosetting resins known for their high strength, durability, and excellent adhesive properties. mfa.orgnih.gov The polymerization process involves the reaction of resorcinol with formaldehyde (B43269), and this reaction is often catalyzed by a base, which deprotonates the hydroxyl groups of resorcinol to form the more reactive resorcinolate anion. In the presence of a sodium-based catalyst, this compound is the key reactive species that undergoes condensation with formaldehyde to build the polymer network. unt.edu The resulting resins are widely used as adhesives in the manufacturing of wood products, such as plywood and laminated beams, as well as in the production of tires to enhance the adhesion between rubber and textile cords. mfa.org

ApplicationRole of this compoundKey Reaction Type
Azo DyesCoupling ComponentElectrophilic Aromatic Substitution
Resorcinol-Formaldehyde ResinsReactive IntermediateCondensation Polymerization

Integration into Polymer Matrices for Functional Materials

The incorporation of this compound into polymer matrices is an area of growing interest for the development of functional materials with tailored properties. mdpi.commdpi.com While direct integration of the disodium salt is less common, the resorcinol moiety, often introduced through the polymerization of resorcinol-based monomers, imparts specific functionalities to the resulting polymer. These functionalities can include enhanced thermal stability, flame retardancy, and the ability to chelate metal ions.

Functional polymers containing resorcinol units can be synthesized through various polymerization techniques. nih.gov For instance, the introduction of resorcinol-based monomers into polyester (B1180765) or polyamide chains can improve their high-temperature performance and char-forming ability, which is beneficial for flame-retardant applications. The hydroxyl groups of the resorcinol unit can also serve as sites for further chemical modification, allowing for the attachment of other functional groups to the polymer backbone.

Moreover, the ability of the dihydroxybenzene structure to interact with metal ions has led to research into its use in materials for environmental remediation and sensing. Polymers with resorcinol units can be designed to selectively bind with specific metal ions, enabling their removal from contaminated water sources.

Polymer TypeFunctionality Imparted by Resorcinol MoietyPotential Applications
PolyestersEnhanced Thermal Stability, Flame RetardancyHigh-performance plastics, Flame-retardant textiles
PolyamidesImproved High-Temperature PerformanceEngineering plastics, Automotive components
Chelating ResinsMetal Ion BindingWater purification, Heavy metal removal

Precursor Applications in Advanced Ceramics and Nanomaterial Synthesis

This compound, as a key component in the synthesis of resorcinol-formaldehyde resins, serves as a precursor for the production of advanced carbon materials, including carbon aerogels, xerogels, and various nanostructures. researchgate.netuni-bremen.de The sol-gel polymerization of resorcinol and formaldehyde, often catalyzed by a basic catalyst which generates the resorcinolate species, results in a highly cross-linked organic gel. researchgate.net This organic gel can then be dried and pyrolyzed in an inert atmosphere to yield a porous carbon material with a well-defined nanostructure.

The properties of the final carbon material, such as its surface area, pore size distribution, and density, can be precisely controlled by adjusting the synthesis parameters, including the resorcinol-to-catalyst ratio, the concentration of reactants, and the drying and pyrolysis conditions. uni-bremen.de These carbon materials exhibit a range of desirable properties, including high surface area, good electrical conductivity, and excellent thermal stability, making them suitable for a wide variety of applications.

Table of Carbon Materials Derived from Resorcinol-Formaldehyde Precursors:

Carbon Material Key Properties Applications
Carbon Aerogels High porosity, Low density, High surface area Insulation, Catalysis, Energy storage
Carbon Xerogels Controlled porosity, High mechanical strength Adsorption, Chromatography, Electrodes
Carbon Nanospheres Uniform size, High surface area Drug delivery, Catalyst support, Lubricants

The pyrolysis of these resorcinol-based precursors is a versatile method for producing carbonaceous materials with tailored microstructures for advanced applications.

Research into Electronic Coatings and Semiconductor Material Deposition

The use of this compound and related resorcinol derivatives in the field of electronic coatings and semiconductor manufacturing is an area of ongoing research. While direct applications of the disodium salt are not widely documented, the chemical properties of the resorcinol structure make it a candidate for inclusion in various formulations used in these industries.

In the context of electronic coatings , polymers and resins derived from resorcinol can offer good dielectric properties, thermal stability, and adhesion to various substrates, which are critical requirements for protective and insulating layers in electronic devices.

In semiconductor manufacturing , a multitude of complex chemicals are utilized in processes such as photolithography, etching, and deposition. nih.govseppure.comhaz-map.com While specific uses of this compound are not prominently reported, its parent compound, resorcinol, is a known component in some photoresist formulations. Photoresists are light-sensitive materials used to create the intricate patterns on semiconductor wafers. halocarbon.com The phenolic nature of resorcinol contributes to the alkaline solubility of the photoresist, a key property in the development process. Given that the manufacturing of semiconductors often involves highly controlled chemical environments, the potential for using resorcinol derivatives, including its sodium salt, in specialized applications remains an area for further exploration.

Catalytic and Mechanistic Investigations Involving Disodium;benzene 1,3 Diolate

Role as a Crucial Intermediate in Complex Organic Synthesis

Disodium (B8443419);benzene-1,3-diolate, and its protonated form resorcinol (B1680541), serve as a fundamental building block in the synthesis of a wide array of complex organic molecules. patsnap.com The reactivity of the benzene (B151609) ring is significantly influenced by the two hydroxyl groups, which are electron-donating, making it more susceptible to electrophilic substitution than benzene. patsnap.com This property allows it to function as a crucial intermediate in the production of pharmaceuticals, dyes, and specialty polymers. jmchemsci.combritannica.comintersurfchem.net

In the synthesis of dyes, resorcinol is a key precursor. For instance, nitration of resorcinol can yield nitroresorcinols, which are important intermediates in the manufacturing of various dyestuffs. patsnap.com It also undergoes condensation with the anhydrides of dibasic acids to produce fluoresceins, a well-known class of dyes. wikipedia.org Another significant application is in the production of resorcinol-formaldehyde resins. In this condensation reaction, resorcinol reacts with formaldehyde (B43269) to form thermosetting polymers that are used as high-performance adhesives, particularly in the rubber and wood industries. patsnap.comwikipedia.org

The compound is also a versatile intermediate in the pharmaceutical industry. intersurfchem.net It is converted into a variety of active pharmaceutical ingredients and other compounds of medicinal interest. jmchemsci.com For example, it can be used to synthesize oxyketones, such as the reaction with zinc chloride and glacial acetic acid to yield resacetophenone. wikipedia.org Furthermore, it is a starting material for the initiating explosive, lead styphnate. wikipedia.org The industrial production of resorcinol itself involves the fusion of benzenedisulfonic acid with caustic soda, a process that proceeds via the disodium salt intermediate. britannica.com

Reaction TypeReagent(s)Product ClassApplication
Electrophilic NitrationNitric Acid/Sulfuric AcidNitroresorcinolsDye Manufacturing
CondensationPhthalic Anhydride (B1165640)Fluorescein DyesDyes and Tracers
CondensationFormaldehydeResorcinol-Formaldehyde ResinsHigh-Performance Adhesives
Friedel-Crafts AcylationAcetic Acid/Zinc ChlorideResacetophenonePharmaceutical Intermediate

Mechanistic Exploration in Enzyme-Catalyzed Reactions

The metabolism of disodium;benzene-1,3-diolate (as resorcinol) in biological systems is a multi-step process involving several classes of enzymes. When introduced into biological systems, it undergoes both Phase I and Phase II metabolic reactions. patsnap.comresearchgate.net Phase I reactions, primarily mediated by cytochrome P450 enzymes, modify the compound's structure, often through hydroxylation. patsnap.com Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. researchgate.net These enzymatic transformations are crucial for the detoxification and clearance of the compound.

Resorcinol interacts with several types of oxidoreductase enzymes, sometimes as a substrate and other times as an inhibitor. In certain microorganisms, such as the bacterium Pseudomonas putida, resorcinol can be acted upon by hydroxylase enzymes. For example, orcinol (B57675) hydroxylase exhibits catalytic activity towards resorcinol, hydroxylating the benzene ring to form hydroxyquinol. nih.gov This product then serves as a substrate for a ring-cleavage enzyme, hydroxyquinol 1,2-oxygenase, continuing the metabolic breakdown of the compound. nih.gov

In contrast, resorcinol acts as an inhibitor of peroxidase enzymes, such as thyroid peroxidase (TPO) and lactoperoxidase (LPO). drugbank.compharmacompass.com The mechanism is described as a "suicide inactivation," where the enzyme's normal catalytic cycle is irreversibly halted. drugbank.com During the oxidation of iodide, a radical of resorcinol is formed, which then binds covalently and irreversibly to the enzyme, leading to its inactivation. drugbank.compharmacompass.com While resorcinol itself is not a substrate for polyphenol oxidase, another oxidoreductase, it can react non-enzymatically with 4-methyl-o-quinone, the product formed by the enzyme's action on 4-methylcatechol. nih.gov

The metabolic fate of resorcinol provides a clear example of the pathways involved in the biotransformation of phenolic compounds. Following potential Phase I hydroxylation by cytochrome P450 enzymes, the primary routes for metabolism are Phase II conjugation reactions. patsnap.comresearchgate.net

The two main conjugation pathways are glucuronidation and sulfation. researchgate.net

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process transfers glucuronic acid to one of the hydroxyl groups of resorcinol. The resulting glucuronide conjugate is significantly more water-soluble.

Sulfation: This pathway is mediated by sulfotransferases (SULTs), which attach a sulfonate group to the resorcinol molecule.

Studies have shown that these conjugation processes are highly efficient. In skin metabolism studies, the majority of resorcinol that permeates the tissue is converted into its metabolites. researchgate.net The glucuronide conjugate is consistently identified as the major metabolite, with the sulfate (B86663) conjugate being a minor product. researchgate.net This efficient conversion into polar metabolites is a critical detoxification mechanism, allowing for rapid renal excretion. patsnap.com

PathwayEnzyme ClassPrimary MetabolitePercentage of Applied Dose in Medium researchgate.net
GlucuronidationUGTsResorcinol Glucuronide33.7%
SulfationSULTsResorcinol Sulfate8.2%
UnchangedN/AResorcinol4.8%

Development of Catalytic Systems Utilizing this compound in Homogeneous and Heterogeneous Phases

While not typically a catalyst itself, this compound (as resorcinol) is a critical precursor in the synthesis of materials that serve as highly effective catalyst supports in heterogeneous catalysis. mdpi.comnih.gov Specifically, resorcinol is a primary monomer, along with formaldehyde or furfural, in the sol-gel polycondensation synthesis of porous organic and carbon gels (aerogels and xerogels). mdpi.comscirp.org

The synthesis of these materials begins in a homogeneous phase . A basic catalyst, such as sodium carbonate, is used to initiate the reaction. mdpi.comnih.gov The catalyst's role is to deprotonate the hydroxyl groups of resorcinol, forming the resorcinolate anion (the species present in this compound). nih.govmdpi.com This anion is a much more reactive nucleophile than neutral resorcinol and readily undergoes addition reactions with formaldehyde, forming hydroxymethyl derivatives. nih.gov These derivatives then undergo further condensation reactions, releasing water and forming a three-dimensional, cross-linked polymer network. scirp.orgmdpi.com Initially, this process occurs in a homogeneous aqueous solution or 'sol'.

As the polymerization progresses, a solid, porous network forms, resulting in a 'gel'. This gel is then dried and pyrolyzed to produce a high-surface-area carbon material. The resulting carbon xerogels or aerogels are used as heterogeneous catalyst supports for metal nanoparticles in a variety of chemical reactions. mdpi.comnih.gov The highly porous structure and large surface area of these materials, which can be precisely tuned by adjusting the synthesis conditions (such as the resorcinol-to-catalyst ratio), make them ideal for dispersing and stabilizing active catalytic species. scirp.orgresearchgate.net Thus, this compound is integral to the formation of the support material, transitioning from a key reactant in a homogeneous solution to the backbone of a solid, heterogeneous catalytic system.

PhaseRole of this compound (as Resorcinol)Process DescriptionResulting System
HomogeneousMonomer / NucleophileSol-gel polycondensation with formaldehyde in the presence of a basic catalyst to form a polymer network.Polymeric Sol/Gel
HeterogeneousStructural BackbonePyrolyzed gel forms a porous carbon material used as a support for active metal catalysts.Carbon Aerogel/Xerogel Catalyst Support

Theoretical and Computational Studies of Disodium;benzene 1,3 Diolate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a important method for investigating the properties of benzene-1,3-diol (resorcinol) and its corresponding anions, which form the core of disodium (B8443419);benzene-1,3-diolate. DFT calculations allow for the study of molecular conformations and solute-solvent interactions. nih.gov Methods such as B3LYP with basis sets like 6-31+G(d) have been successfully used to analyze the resorcinate anions in aqueous solutions. nih.gov

Theoretical studies have focused on the conformations of the resorcinate anions (monoanion and dianion) in protic solvents to understand their stability and interactions. nih.gov Using DFT methods combined with Tomasi's method to model solvent effects, it was determined that in alkaline aqueous solutions, the dianion of resorcinol (B1680541), the key component of disodium;benzene-1,3-diolate, is solvated with four molecules of water. nih.gov This solvation structure is crucial for understanding the energetics and stability of the compound in solution. The intermolecular hydrogen bonds formed between the dianion and water molecules are a key factor in its conformational preference in an aqueous environment. nih.gov

The electronic properties of a molecule are central to its reactivity, and these are often described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govmdpi.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity. nih.gov

For this compound, the electronic structure is characterized by the benzene-1,3-diolate dianion, where the negative charges are localized on the two oxygen atoms. This high electron density makes the oxygen atoms the most probable sites for electrophilic attack. While specific HOMO-LUMO energy values for isolated this compound are not detailed in the available literature, DFT studies on related phenolic compounds are common for determining their electronic characteristics and reactivity profiles. karazin.uaunl.edu

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method used to calculate the electronic absorption spectra of molecules. researchgate.netnih.govsemanticscholar.org While specific TD-DFT calculations for the UV-Vis spectrum of this compound were not found, the underlying principles have been applied to its parent compound, resorcinol. The ionization of resorcinol to its monoanion and dianion in water can be monitored using UV-Vis spectroscopy, as the deprotonation of the hydroxyl groups leads to changes in the electronic transitions. nih.gov

A spectroscopic method relying on absorbance diagrams has been used to determine the overlapping pKa values of resorcinol in water, which correspond to the formation of the anions that constitute the title compound. nih.gov These experimental values are supported by a theoretical framework involving DFT calculations of the solvated anions. nih.gov

Experimentally Determined pKa Values for Resorcinol in Water nih.gov
pKa ValueValue
pKa19.42
pKa211.13

Quantum Chemical Investigations of Bonding and Reactivity

Quantum chemical methods provide deep insights into the nature of chemical bonds and the reactivity of molecules. For the benzene-1,3-diolate dianion, theoretical investigations have focused on the crucial role of solute-solvent interactions, particularly in aqueous media. nih.gov The formation of intermolecular hydrogen bonds between the negatively charged oxygen atoms of the dianion and surrounding water molecules is a key aspect of its bonding profile in solution. nih.gov

Calculations have shown that the dianion is specifically solvated by four water molecules, which stabilizes the system. nih.gov This theoretical model of solvation provides a solid basis for understanding the acid-base chemistry of resorcinol and the behavior of its corresponding salts in solution. nih.gov The reactivity of the dianion is dominated by the high electron density on the oxygen atoms, making them strong nucleophilic centers.

Molecular Dynamics Simulations and Intermolecular Interactions Modeling

Molecular Dynamics (MD) simulations are a powerful tool for studying the structural and dynamical properties of molecules and their interactions with other substances. researchgate.net While MD simulations specifically for this compound were not found, studies on its parent compound, resorcinol (1,3-dihydroxybenzene), provide valuable insights into its intermolecular behavior. researchgate.net

MD simulations have been used to investigate the adsorption, structural, and dynamical properties of dihydroxybenzene isomers, including resorcinol, on graphene surfaces. researchgate.net Such studies are essential for understanding the behavior of these phenolic compounds at interfaces, which is relevant for developing new sensing and capturing technologies. researchgate.net The simulations reveal how the position of the hydroxyl groups on the benzene (B151609) ring influences the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the compound's behavior in complex environments.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the structure of molecules in solution. For disodium (B8443419);benzene-1,3-diolate, ¹H and ¹³C NMR would provide key information about the electronic environment of the protons and carbon atoms in the benzene (B151609) ring.

Upon deprotonation of resorcinol (B1680541) to form the dianion, a significant upfield shift (to lower ppm values) of the aromatic proton and carbon signals is expected. This is due to the increased electron density on the aromatic ring from the two negatively charged oxygen atoms. The symmetry of the molecule (C₂ᵥ) would result in a simplified spectrum compared to a monosubstituted benzene ring. One would expect to see three distinct signals in both the ¹H and ¹³C NMR spectra corresponding to the protons and carbons at the C2, C4/C6, and C5 positions.

Analysis of Solvent Effects on NMR ShiftsThe chemical shifts observed in the NMR spectrum of disodium;benzene-1,3-diolate would be highly dependent on the solvent used.ripublication.comchemicalbook.comThe interactions between the sodium cations, the negatively charged oxygen atoms, and the solvent molecules can significantly alter the electronic distribution within the benzene-1,3-diolate anion.

In polar aprotic solvents like DMSO-d₆, strong ion-solvent interactions would be expected, potentially leading to well-resolved spectra. In contrast, in protic solvents like D₂O, hydrogen bonding between the solvent and the oxygen atoms of the diolate would occur. d-nb.info This interaction can influence the electron density on the aromatic ring and, consequently, the chemical shifts. The degree of ion pairing (contact vs. solvent-separated ion pairs) is also a critical factor influenced by the solvent's dielectric constant, which can affect the observed chemical shifts. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to study the vibrational modes of a molecule. researchgate.net For this compound, the most significant change compared to the spectrum of resorcinol would be the disappearance of the broad O-H stretching band, typically found around 3200-3600 cm⁻¹.

The formation of the C-O⁻ bond would lead to a characteristic strong stretching vibration. This C-O stretching frequency is expected to be different from the C-O stretch in the parent phenol (B47542), reflecting the change in bond order and electronic environment. Other key vibrational modes would include the aromatic C=C stretching bands (typically in the 1400-1600 cm⁻¹ region) and the C-H stretching and bending vibrations. The positions of the aromatic C=C stretching bands may shift upon salt formation due to the increased electron density in the ring. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring, which may be weak in the IR spectrum.

UV-Visible Spectroscopy and Assignments of Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of the benzene-1,3-diolate anion is expected to show significant differences from that of neutral resorcinol. The parent compound, resorcinol, exhibits absorption maxima characteristic of a substituted benzene ring. researchgate.netbohrium.com

Upon deprotonation to form the dianion, the non-bonding electrons on the oxygen atoms can participate more effectively in resonance with the π-system of the aromatic ring. This extended conjugation leads to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sigmaaldrich.com Consequently, a bathochromic (red) shift of the absorption maxima to longer wavelengths is anticipated for the π → π* transitions. The intensity of these absorptions (molar absorptivity) may also increase. The exact position of the absorption bands would be influenced by the solvent, similar to the effects observed in NMR spectroscopy.

X-ray Diffraction Studies for Solid-State Structures and Crystal Engineering

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A crystal structure of this compound would provide a wealth of information, including bond lengths, bond angles, and intermolecular interactions.

Biological Interactions and Mechanistic Insights of Disodium;benzene 1,3 Diolate

Studies on Antimicrobial Mechanisms

The antimicrobial properties of resorcinol (B1680541), the parent compound of disodium (B8443419);benzene-1,3-diolate, have been recognized for over a century. patsnap.com Its efficacy as an antiseptic and disinfectant stems from the chemical reactivity of its dihydroxy-substituted benzene (B151609) ring. patsnap.com

The primary mechanism by which resorcinol inhibits microbial growth involves the disruption of cellular structures and the denaturation of essential proteins. patsnap.compatsnap.com The two hydroxyl groups on the benzene ring are crucial to this activity. They facilitate the formation of hydrogen bonds with components of microbial cell walls and membranes, leading to a loss of structural integrity. patsnap.com This disruption can increase membrane permeability, causing leakage of intracellular contents and ultimately leading to cell death. nih.gov

Furthermore, the phenolic structure of resorcinol allows it to interact with and denature a wide range of microbial proteins, including enzymes. patsnap.com This non-specific protein precipitation disrupts critical metabolic and cellular processes, effectively halting bacterial and fungal proliferation. patsnap.comdrugbank.com Studies on topical applications of resorcinol have demonstrated its ability to inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans and Aspergillus brasiliensis. nih.gov The need to significantly dilute a 15% resorcinol formulation to allow for microbial growth in suitability tests highlights its potent antiseptic effect. nih.gov

Enzyme Interaction Studies

The phenolic nature of resorcinol and its derivatives allows them to interact with various enzymes, often leading to inhibition. These interactions are a key aspect of their biological activity.

Resorcinol and its derivatives have been shown to inhibit several oxidoreductase enzymes. Oxidoreductases are a broad class of enzymes that catalyze oxidation-reduction reactions, which are fundamental to metabolism. patsnap.com

One area of study has been the inhibition of glutathione (B108866) reductase (GR) and aldose reductase (AR). In a study investigating resorcinol derivatives, compounds such as 4-hexylresorcinol were identified as effective inhibitors of human erythrocyte glutathione reductase. researchgate.net Similarly, various resorcinol derivatives have demonstrated inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. benthamscience.com The table below summarizes the inhibitory concentrations (IC₅₀) of several resorcinol derivatives against recombinant human aldose reductase. benthamscience.com

CompoundIC₅₀ (µM) against Aldose Reductase
Resorcinol49.50
5-methylresorcinol43.31
4-ethylresorcinol19.25
4-hexylresorcinol17.32
5-pentylresorcinol9.90
2-methylresorcinol28.87
2,5-dimethylresorcinol57.75

Resorcinol has also been documented to inhibit peroxidases, specifically thyroid peroxidase, by interfering with the oxidation of iodide, a critical step in thyroid hormone synthesis. drugbank.com This interaction involves a process known as suicide inactivation, where the enzyme's own catalytic mechanism converts the inhibitor into a reactive form that irreversibly binds to and inactivates the enzyme. drugbank.com Additionally, the interaction of resorcinol with tyrosinase, a key enzyme in melanin (B1238610) production, has been a subject of interest, with some resorcinol-containing compounds acting as inhibitors. nih.gov The mechanism can be complex, with some derivatives acting as non-competitive inhibitors, suggesting they bind to an allosteric site rather than the active site of the enzyme. nih.gov

Considerations for Biochemical Research Applications

The reactivity of the resorcinol structure makes it a useful tool in various biochemical research applications. Its ability to interact with and precipitate proteins has been historically utilized in dermatological contexts, but this property can also be applied in laboratory settings for studying protein function. drugbank.com

The inhibitory effects of resorcinol and its derivatives on specific enzymes like glutathione reductase, aldose reductase, and tyrosinase make them valuable as chemical probes to study the roles of these enzymes in biological pathways. researchgate.netbenthamscience.comnih.gov For instance, using resorcinol derivatives as inhibitors can help elucidate the function of aldose reductase in the polyol pathway and its contribution to diabetic complications. benthamscience.com

Furthermore, the resorcinol moiety serves as a core structure in the synthesis of more complex molecules with targeted biological activities. Researchers have used it as a precursor for developing novel enzyme inhibitors and other bioactive compounds. patsnap.comresearchgate.net Its chemical properties, including its reactivity in condensation reactions (e.g., with formaldehyde (B43269) to form resins), also lend it to applications in biomaterials and drug delivery systems. patsnap.com When using disodium;benzene-1,3-diolate or its parent compound in biochemical assays, it is important to consider its potential for non-specific protein binding and its reactivity, which could influence experimental outcomes.

Environmental Chemistry and Degradation Studies

Advanced Oxidation Processes for Disodium (B8443419);benzene-1,3-diolate Degradation

Advanced Oxidation Processes (AOPs) are a class of procedures used for the treatment of hazardous materials in wastewater. researchgate.net These methods are predicated on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of degrading recalcitrant organic pollutants like benzene-1,3-diolate. nih.gov The degradation of the parent compound through AOPs is often accompanied by the formation of various intermediate by-products before eventual mineralization to carbon dioxide and water. researchgate.net

Several AOPs have been investigated for the degradation of resorcinol (B1680541). In photocatalysis, processes using UV light in conjunction with titanium dioxide (TiO2) have been shown to effectively degrade phenolic compounds. researchgate.net The mechanism involves the generation of hydroxyl radicals, which attack the aromatic ring, leading to the formation of dihydroxy-substituted intermediates that are further broken down. researchgate.net

Common oxidizing agents used in these processes include hydrogen peroxide (H2O2) and ozone (O3), which can be used in combination with UV light or catalysts to enhance the production of hydroxyl radicals. et-chem.com The efficiency of these degradation processes is influenced by factors such as the concentration of the oxidizing agent, pH of the solution, temperature, and reaction time. nih.govet-chem.com

AOP MethodOxidant/CatalystKey FindingsRemoval EfficiencyReference
Electrochemical Oxidation Boron-Doped Diamond (BDD) AnodeReaction order is 1 based on COD concentration; the process is diffusion-controlled.100% resorcinol removal; 89% COD removal in 120 min. frontiersin.org
Photocatalysis UV / TiO2Degradation proceeds via hydroxyl radical attack, forming dihydroxy intermediates.High potential for complete mineralization. researchgate.net
Wet Air Oxidation (WAO) Oxygen / High TemperatureEffective for highly toxic organic matter; near-complete destruction reported at 230°C.Near-complete. researchgate.net
H2O2/UV Process Hydrogen Peroxide / UV LightA common AOP for degrading phenolic compounds.Effective degradation. researchgate.net

Adsorption Mechanisms in Wastewater Treatment

Adsorption is a widely applied physical process for removing organic pollutants from wastewater due to its simplicity and efficiency. Granular activated carbon (GAC) is a highly effective adsorbent for removing resorcinol from aqueous solutions. tandfonline.com The process involves the adhesion of the benzene-1,3-diolate molecules to the surface of the activated carbon through various interaction mechanisms. tandfonline.com

The adsorption capacity is significantly influenced by the textural properties of the activated carbon, such as its specific surface area and pore structure. tandfonline.comtandfonline.com Fourier-transform infrared spectroscopy (FTIR) analysis suggests that the interaction between resorcinol and GAC can occur via hydrogen bonding. tandfonline.com The process is also strongly dependent on the pH of the solution. The maximum adsorption of resorcinol is typically observed at a pH near the point of zero charge (pHPZC) of the activated carbon. researchgate.netresearchgate.net

The equilibrium of resorcinol adsorption onto activated carbon is often well-described by the Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface. tandfonline.comresearchgate.net Kinetic studies indicate that the adsorption process generally follows a pseudo-second-order model. researchgate.net Thermodynamic parameters calculated from experimental data, such as changes in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°), show that the adsorption is typically an endothermic and spontaneous process. researchgate.net The magnitude of the enthalpy of adsorption can also indicate whether the process is dominated by physical or chemical adsorption. researchgate.net

AdsorbentAdsorption ModelKinetic ModelKey Thermodynamic FindingsMax Adsorption CapacityReference
Granular Activated Carbon (GAC) LangmuirPseudo-second-orderThe process is endothermic and spontaneous.208.33 - 223.21 mg/g researchgate.net
KOH-Activated Carbon Gels LangmuirFilm Diffusion ControlAdsorption is a hybrid physical-chemical process.Not specified for resorcinol tandfonline.com

Biodegradation Pathways and Microbial Interactions

The biodegradation of disodium;benzene-1,3-diolate is carried out by various microorganisms that utilize the compound as a source of carbon and energy. Both aerobic and anaerobic degradation pathways have been identified.

Under aerobic conditions, bacteria and fungi can degrade resorcinol. For example, a strain of Penicillium chrysogenum has demonstrated the ability to degrade up to 250 mg/L of resorcinol. nih.gov Studies have shown that some microbial strains, such as Pseudomonas sp., can remove a significant percentage of resorcinol from contaminated water. researchgate.net The aerobic degradation pathway in Pseudomonas putida involves the hydroxylation of resorcinol to hydroxyquinol (1,2,4-trihydroxybenzene). nih.gov This intermediate then undergoes ortho-cleavage of the aromatic ring, leading to the formation of maleylacetate, which is further metabolized. nih.gov

Anaerobic degradation of resorcinol proceeds through different mechanisms. In denitrifying bacteria like Azoarcus anaerobius, the process begins with an oxidative step, where resorcinol is hydroxylated to hydroxyhydroquinone. asm.org This is contrary to the more common anaerobic strategy of reductive dearomatization. asm.org Other anaerobic pathways involve a reductive dearomatization catalyzed by resorcinol reductase, followed by hydrolytic ring cleavage. asm.org A mixed bacterial culture isolated from a river environment was shown to convert benzene (B151609) 1,3-disulfonate (a related but different compound) to catechol 4-sulfonate, which was then metabolized through 3-sulfomuconate, demonstrating the capability of microbial consortia to break down complex aromatic structures. nih.gov

The intermediates formed during the biodegradation of resorcinol by Pseudomonas sp. include compounds such as hexadecanoic acid, 9-octadecenoic acid, and phenol (B47542). researchgate.net

MicroorganismConditionKey Pathway/EnzymeIdentified IntermediatesReference
Pseudomonas putida AerobicHydroxylation to hydroxyquinol, followed by ortho-cleavage.Hydroxyquinol, Maleylacetate nih.gov
Pseudomonas sp. AerobicBiodegradation1,4-cyclohexadiene, nonadecene, 2-heptadecanone, hexadecanoic acid, 9-octadecenoic acid, phenol researchgate.net
Penicillium chrysogenum AerobicFungal degradationNot specified nih.gov
Azoarcus anaerobius Anaerobic (denitrifying)Hydroxylation to hydroxyhydroquinone.Hydroxyhydroquinone, 2-hydroxy-1,4-benzoquinone asm.org
Fermenting Bacteria AnaerobicReductive dearomatization via resorcinol reductase.Not specified asm.org

Structure Activity Relationships and Design Principles

Correlating Structural Modifications with Chemical Reactivity and Selectivity

The reactivity of the disodium (B8443419);benzene-1,3-diolate core can be precisely controlled by introducing various functional groups onto the aromatic ring. These modifications alter the electronic and steric environment of the molecule, thereby influencing its behavior in chemical reactions.

The two hydroxyl groups on the benzene (B151609) ring are electron-donating, which increases the electron density of the ring and makes it more reactive than benzene in electrophilic aromatic substitution reactions. patsnap.combritannica.com The positions ortho and para to the hydroxyl groups are particularly activated. britannica.com For instance, nitration of resorcinol (B1680541) with concentrated nitric acid yields trinitroresorcinol (styphnic acid), a powerful explosive, demonstrating the high reactivity of the ring. wikipedia.org

Key Research Findings on Substituted Resorcinols:

Electron-Donating Groups (EDGs): Alkyl groups (-R), alkoxy groups (-OR), and amino groups (-NH2) enhance the electron density of the aromatic ring. This increased nucleophilicity makes the molecule more susceptible to electrophilic attack and can increase the basicity of the phenoxide moieties.

Electron-Withdrawing Groups (EWGs): Nitro groups (-NO2), halogens (-X), and carbonyl groups (-C=O) decrease the electron density of the ring. This deactivation makes the molecule less reactive towards electrophiles but can enhance the acidity of the phenolic protons.

This principle is widely used in the synthesis of resorcinol-based dyes and resins, where controlling the reactivity is crucial for achieving desired properties. patsnap.comresearchgate.net For example, in the synthesis of azo dyes, the resorcinol unit acts as a coupling component, and its reactivity determines the efficiency and outcome of the coupling reaction. tandfonline.comresearchgate.net

Table 1: Impact of Ring Substituents on the Reactivity of the Benzene-1,3-diolate Core
Substituent GroupElectronic EffectImpact on Ring ReactivityExample Application
Alkyl (-CH3, -C2H5)Electron-Donating (Inductive)Increases reactivity towards electrophilesSynthesis of alkylresorcinols for pharmaceutical applications sphinxsai.com
Nitro (-NO2)Electron-Withdrawing (Resonance and Inductive)Decreases reactivity towards electrophilesPrecursor for explosives like trinitroresorcinol wikipedia.org
Halogen (-Cl, -Br)Electron-Withdrawing (Inductive), Weakly DeactivatingDirects electrophilic substitution, slightly reduces reactivityIntermediates in organic synthesis
Azo (-N=N-Ar)Electron-WithdrawingModifies electronic and optical propertiesManufacturing of dyes and pigments tandfonline.com

Impact of Functional Groups on Ligand Properties and Coordination Behavior

The two phenoxide groups of disodium;benzene-1,3-diolate are the primary sites for coordination with metal ions. The meta arrangement of these donor groups is a critical structural feature that dictates its behavior as a ligand. Unlike its ortho-isomer (catecholate), which readily forms stable five-membered chelate rings with a single metal ion, the 1,3-positioning in resorcinolate prevents simple chelation.

This steric constraint often leads to the formation of more complex coordination architectures, such as:

Polynuclear Complexes: Where the resorcinolate ligand bridges multiple metal centers.

Coordination Polymers: Extended networks where the ligand links metal ions in a repeating fashion.

The versatility of resorcinol and its derivatives as ligands is demonstrated in the synthesis of various metal complexes with transition metals like copper(II), nickel(II), cobalt(III), and zinc(II). researchgate.netsphinxsai.com These complexes have applications in catalysis, materials science, and as dyes. tandfonline.comresearchgate.net The specific coordination mode is influenced by the reaction conditions, the nature of the metal ion, and the presence of other ligands. nih.gov

Table 2: Comparison of Isomeric Dihydroxybenzenes as Ligands
IsomerHydroxyl Group PositionTypical Coordination BehaviorResulting Complex Structure
Benzene-1,2-diolate (Catecholate)orthoActs as a bidentate chelating ligandForms stable 5-membered chelate rings with a single metal ion
Benzene-1,3-diolate (Resorcinolate)metaActs as a bridging ligandOften forms polynuclear complexes or coordination polymers
Benzene-1,4-diolate (Hydroquinolate)paraActs as a bridging ligand, connecting distant metal centersLeads to linear coordination polymers and extended networks

Rational Design of Analogues for Targeted Research Applications

The principles of structure-activity relationships are actively applied in the rational design of this compound analogues for specific scientific and technological goals. mdpi.com By synthetically modifying the core structure, researchers can create new molecules with tailored properties.

Examples of Rational Design Strategies:

Development of Bioactive Molecules: Resorcinol-based structures are scaffolds for new therapeutic agents. For instance, resorcinol biphenyl ether analogs have been designed and synthesized as small molecule inhibitors for cancer immunotherapy. nih.gov Similarly, N-benzyl benzamide derivatives based on a resorcinol core have been developed as potent inhibitors of Hsp90, a target in cancer chemotherapy. nih.gov

Synthesis of Macrocycles: Resorcinol is a key component in the synthesis of resorcinarenes, which are macrocyclic compounds formed by the condensation of resorcinol with aldehydes. These molecules have a cavity-like structure that allows them to act as host molecules in host-guest chemistry, with applications in sensing and separation.

Creation of Functional Materials: Resorcinol-formaldehyde resins are classic examples of materials designed from the resorcinol scaffold. patsnap.com These polymers are valued for their adhesive and thermal properties. researchgate.net By choosing different aldehydes or by modifying the resorcinol unit, the properties of the resulting resin can be systematically varied.

The process of rational design involves a deep understanding of how specific structural changes will influence the desired function, whether it be biological activity, molecular recognition, or material properties. acs.org

Emerging Research Areas and Future Directions for Disodium;benzene 1,3 Diolate

Unexplored Synthetic Pathways and Derivatizations for Novel Applications

While the fundamental synthesis of disodium (B8443419);benzene-1,3-diolate is well-established, researchers are now exploring more nuanced and controlled synthetic methodologies to create novel derivatives with tailored properties. The focus is on moving beyond simple salt formation to the strategic functionalization of the resorcinol (B1680541) backbone.

One promising area is the regioselective synthesis of substituted resorcinol derivatives. researchgate.net By precisely controlling the position of various functional groups on the benzene (B151609) ring, researchers can fine-tune the electronic and steric properties of the molecule. This opens up possibilities for creating bespoke molecules for specific applications, such as pharmaceuticals or specialized polymers. For instance, the acylation of resorcinol is a key step in preparing new derivatives, and research is being conducted to optimize this reaction using different catalysts and conditions to achieve high yields of specific isomers. jmchemsci.comjmchemsci.comresearchgate.net

Furthermore, the concept of using the benzene-1,3-diolate moiety as a building block in more complex supramolecular structures is gaining traction. Resorcinarenes, which are macrocycles formed from the condensation of resorcinol and an aldehyde, can be functionalized to create intricate host-guest systems. nih.govrsc.orgusf.eduresearchgate.net The synthesis of functionalized resorcin jmchemsci.comarenes via techniques like click chemistry is an active area of investigation, aiming to produce molecules with specific recognition and binding capabilities. usf.edu These advanced derivatives could find use in molecular sensing, drug delivery, and catalysis.

Future research in this area will likely focus on:

Developing more efficient and selective catalysts for the derivatization of resorcinol.

Exploring novel reaction pathways to introduce a wider variety of functional groups onto the benzene-1,3-diolate core.

Designing and synthesizing complex, multi-functional molecules based on the resorcinol scaffold for advanced applications.

Development of Novel Catalytic Systems Utilizing the Benzene-1,3-diolate Core

The benzene-1,3-diolate structure is a valuable component in the design of novel catalytic systems. Its ability to coordinate with metal ions and its inherent reactivity make it a versatile platform for developing new catalysts and catalyst supports.

A significant area of research is the use of resorcinol-formaldehyde (RF) resins, which are polymers synthesized from resorcinol and formaldehyde (B43269), as precursors for carbon-based catalyst supports. mdpi.comresearchgate.net These RF resins can be pyrolyzed to create carbon xerogels and aerogels with high surface areas and tunable porosities. mdpi.comacs.orgnih.gov The properties of these carbon materials are highly dependent on the catalyst used during the sol-gel polymerization of the RF resin. scirp.orgnih.govresearchgate.netstrath.ac.uk Researchers are investigating how different catalysts, both acidic and basic, and their concentrations influence the final structure of the carbon support, thereby affecting its performance in catalytic applications. scirp.orgnih.govresearchgate.netstrath.ac.uk

Beyond supports, the benzene-1,3-diolate moiety itself can be an active component in a catalyst. For instance, hollow resorcinol-formaldehyde resin nanospheres loaded with gold nanoparticles have been shown to be efficient photocatalysts for the regeneration of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). acs.org The interaction between the RF resin and the gold nanoparticles enhances the photocatalytic activity.

The development of metal-organic frameworks (MOFs) using benzene-1,3-diolate as a linker is another promising avenue. These materials have highly ordered porous structures and can be designed to have specific catalytic activities.

Future research directions in this field include:

The design of new RF-derived carbon materials with optimized pore structures and surface functionalities for specific catalytic reactions.

The exploration of the catalytic properties of metal complexes incorporating the benzene-1,3-diolate ligand.

The synthesis and catalytic evaluation of novel MOFs and coordination polymers based on disodium;benzene-1,3-diolate.

Advanced Applications in Smart Materials and Sensing Technologies

The unique chemical properties of the benzene-1,3-diolate core make it an excellent candidate for the development of smart materials and sensors that can respond to specific environmental stimuli.

A key area of emerging research is the use of resorcinol derivatives in fluorescent sensors. nih.govmdpi.com For example, a sensitive and selective fluorescent assay for the detection of resorcinol has been developed based on its reaction with dopamine (B1211576) to form a highly fluorescent product. nih.gov This reaction is rapid, completing within a minute, which makes it suitable for point-of-care testing. nih.gov The resulting fluorescent compound, azamonardine, has a high quantum yield and can be used to quantify resorcinol in various samples, including commercial products like hair dyes. nih.gov

Furthermore, the development of fluorescent thin films and coatings based on the reaction of dopamine with a bis-resorcinol coupler is being explored. mdpi.com These films can be deposited on various surfaces and exhibit intense fluorescence, opening up possibilities for creating novel sensing materials. The underlying chemistry involves the formation of a methanobenzofuroazocinone system, which is highly fluorescent. mdpi.com

The ability of resorcinol derivatives to interact with specific analytes is also being harnessed to create colorimetric sensors. Gold nanoparticles functionalized with resorcinol moieties have been used for the colorimetric detection of formaldehyde. nih.gov The sensing mechanism is based on the aggregation of the nanoparticles induced by the polymerization of the resorcinol units in the presence of formaldehyde, leading to a visible color change. nih.gov

Future research in this domain will likely focus on:

The design of new resorcinol-based fluorophores with enhanced sensitivity and selectivity for a wider range of analytes.

The development of smart hydrogels and polymers incorporating the benzene-1,3-diolate moiety that can respond to changes in pH, temperature, or the presence of specific chemicals.

The integration of these sensing materials into practical devices for environmental monitoring, medical diagnostics, and food safety applications.

Sensor TypeAnalytePrincipleReference
Fluorescent SensorResorcinolReaction with dopamine to form fluorescent azamonardine nih.gov
Colorimetric SensorFormaldehydeResorcinol-functionalized gold nanoparticle aggregation nih.gov
Fluorescent Thin FilmVariousReaction-based deposition from dopamine and a bis-resorcinol coupler mdpi.com

Integration with Nanotechnology for Hybrid Material Systems

The synergy between this compound chemistry and nanotechnology is paving the way for the creation of advanced hybrid materials with unique and enhanced properties. The functionalization of nanomaterials with resorcinol derivatives and the use of resorcinol as a precursor for nanostructures are key research themes.

One area of significant interest is the functionalization of nanoparticles with resorcinol-based ligands. For instance, resorcinarene-derived tetrathiols have been used to extract and stabilize gold nanoparticles in organic solvents. rsc.org These resorcinarene (B1253557) shells can be crosslinked to form robust coatings around the nanoparticles, protecting them from degradation and allowing for further synthetic modifications. nih.govresearchgate.net This approach enables the creation of highly stable and functionalized nanoparticles for applications in catalysis, sensing, and nanomedicine.

Another important application is the synthesis of resorcinol-mediated nanoparticles. Resorcinol can act as a reducing and stabilizing agent in the synthesis of silver nanoparticles, which can then be incorporated into biopolymer films, such as those made from agar, to create functional nanocomposites. mdpi.com These films exhibit improved thermal stability, mechanical properties, and antimicrobial activity, making them promising for active food packaging applications. mdpi.com

Furthermore, the combination of resorcinol-formaldehyde resins with other nanomaterials, such as graphene oxide, is leading to the development of high-performance composite materials. rsc.org Pyrolyzed graphene oxide/resorcinol-formaldehyde resin composites have been shown to be excellent electrode materials for supercapacitors, exhibiting high specific capacitance. rsc.org The porous structure of the activated carbon derived from the RF resin, combined with the high conductivity of the graphene sheets, results in a synergistic enhancement of the material's electrochemical performance. rsc.org

Future research in this area is expected to explore:

The development of new methods for the controlled functionalization of a wider range of nanoparticles with resorcinol derivatives.

The synthesis of novel hybrid nanomaterials with tailored optical, electronic, and catalytic properties.

The application of these hybrid materials in advanced technologies, including energy storage, environmental remediation, and biomedical devices.

Hybrid MaterialComponentsPotential ApplicationReference
Functionalized Gold NanoparticlesGold nanoparticles, Resorcinarene-derived tetrathiolsCatalysis, Sensing nih.govrsc.orgresearchgate.net
Agar-Based Nanocomposite FilmsAgar, Silver nanoparticles, ResorcinolActive food packaging mdpi.com
Graphene-Carbon CompositesGraphene oxide, Resorcinol-formaldehyde resinSupercapacitor electrodes rsc.org

Comprehensive Toxicological and Ecotoxicological Mechanistic Research

As the applications of this compound and its derivatives expand, a thorough understanding of their toxicological and ecotoxicological profiles is crucial. Research in this area is moving beyond simple toxicity testing to investigate the underlying mechanisms of action.

Studies on the aquatic toxicity of polyhydroxybenzene derivatives, including resorcinol, have shown that their effects can be understood based on their chemical properties. nih.gov Dihydroxybenzenes with meta-oriented hydroxyl groups, such as resorcinol, tend to act as polar narcotics. nih.gov Their toxicity is primarily related to their hydrophobicity. nih.gov In contrast, ortho- and para-dihydroxybenzenes can be oxidized to electrophilic quinones, which are more toxic. nih.gov This mechanistic understanding is essential for predicting the toxicity of new resorcinol derivatives.

The human health effects of resorcinol are also a subject of ongoing research. It is classified as harmful if swallowed and an irritant to the eyes and skin. mst.dk There is evidence that prolonged exposure to resorcinol can affect the blood, leading to the formation of methemoglobin. mst.dk Furthermore, resorcinol is considered a goitrogen, meaning it can interfere with thyroid function. mst.dknih.gov This has led to its classification as a substance of high concern for its potential endocrine-disrupting effects. mst.dk

The environmental fate of resorcinol is another important area of investigation. It is readily biodegradable and has a low potential for bioaccumulation in aquatic organisms. mst.dk In the atmosphere, it is expected to degrade rapidly through reaction with hydroxyl radicals. mst.dk In soil, it is predicted to have high mobility. mst.dk Understanding these processes is key to assessing the environmental risks associated with the release of resorcinol and its derivatives.

Future toxicological and ecotoxicological research should focus on:

Elucidating the molecular mechanisms of resorcinol's endocrine-disrupting effects.

Investigating the potential for the formation of toxic byproducts during the degradation of resorcinol derivatives in the environment.

Developing predictive models for the toxicity of new resorcinol-based materials to guide the design of safer alternatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.